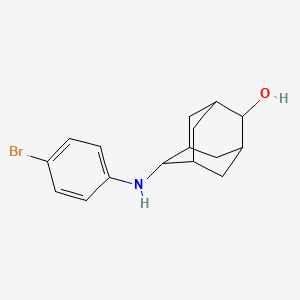

6-Hydroxy Bromantane

Übersicht

Beschreibung

6-Hydroxy Bromantane is a research chemical known for its potential role in the study of psychostimulant substances. It is primarily used in laboratory settings to investigate the biochemical profiles of related stimulants and their metabolites .

Vorbereitungsmethoden

The preparation of 6-Hydroxy Bromantane involves several synthetic routes and reaction conditions. One common method includes the bromination of adamantane followed by hydroxylation. Industrial production methods typically involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

6-Hydroxy Bromantane undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-Hydroxy Bromantane has a wide range of scientific research applications, including:

Chemistry: It is used to study the chemical properties and reactions of psychostimulant substances.

Biology: It is used to investigate the biochemical profiles of related stimulants and their metabolites.

Medicine: It is studied for its potential therapeutic effects, including its role as a central nervous system stimulant and anxiolytic.

Industry: It is used in the development of new pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 6-Hydroxy Bromantane involves its interaction with neurotransmitter systems, including dopamine and serotonin pathways. It influences neurotransmitter release, reuptake, and receptor binding in in vitro studies. This interaction can affect cognitive and behavioral models, providing insights into the mechanisms of action for this class of compounds .

Vergleich Mit ähnlichen Verbindungen

6-Hydroxy Bromantane is similar to other compounds in the adamantane family, such as bromantane, amantadine, and memantine. it is unique in its specific hydroxylation, which may influence its biochemical properties and therapeutic potential. The comparison with similar compounds highlights its distinct interaction with neurotransmitter systems and its potential for unique therapeutic applications .

Biologische Aktivität

6-Hydroxy Bromantane is a derivative of bromantane, a compound recognized for its psychostimulant and anxiolytic properties. Bromantane itself has been studied for its effects on the central nervous system (CNS), particularly in relation to enhancing dopamine synthesis and exhibiting neuroprotective effects. This article focuses on the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily linked to its interaction with dopaminergic and serotonergic systems. It is believed to enhance the release and metabolism of dopamine and serotonin, which contributes to its psychostimulant and anxiolytic effects.

- Dopaminergic Activity : Similar to bromantane, this compound may increase the expression of key enzymes involved in dopamine biosynthesis, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This upregulation leads to increased dopamine levels in the brain, which is beneficial for mood regulation and cognitive function .

- Serotonergic Activity : The compound also appears to modulate serotonergic pathways, which may contribute to its anxiolytic properties. Increased serotonin levels can alleviate anxiety and improve mood stability.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Psychostimulant Properties : It enhances physical and mental performance by increasing alertness and reducing fatigue. This effect is gradual, typically taking 1.5 to 2 hours to onset and lasting up to 12 hours .

- Neuroprotective Effects : The compound has shown potential in protecting against neurodegeneration. Studies suggest that it may reduce levels of pro-inflammatory cytokines such as IL-6 and IL-17, which are associated with various neurodegenerative conditions .

- Anxiolytic Effects : By acting on serotonin pathways, this compound may help in reducing anxiety symptoms, making it a candidate for treating anxiety disorders .

Case Studies

A review of clinical studies involving bromantane provides insights into the potential benefits of its analogs:

- Asthenia Treatment : In a multi-center clinical trial involving 728 patients with asthenia, bromantane was administered at doses of 50 mg or 100 mg daily for 28 days. Results indicated significant improvements in patient-reported outcomes related to fatigue and mood, with minimal side effects reported .

- Cognitive Recovery Post-TBI : Animal studies have demonstrated that compounds similar to bromantane can ameliorate cognitive deficits following traumatic brain injury (TBI). For instance, chronic administration of amantadine (another aminoadamantane derivative) improved behavioral outcomes in rat models of TBI, suggesting that similar mechanisms might be at play with this compound .

Data Table: Comparative Biological Activity

| Compound | Psychostimulant Effect | Anxiolytic Effect | Neuroprotective Effect | Dosage Range |

|---|---|---|---|---|

| Bromantane | Yes | Yes | Yes | 50-100 mg/day |

| This compound | Yes | Yes | Potentially | TBD |

Eigenschaften

IUPAC Name |

6-(4-bromoanilino)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-9-5-11-7-10(15)8-12(6-9)16(11)19/h1-4,9-12,15-16,18-19H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALMSWJHKMROEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2NC4=CC=C(C=C4)Br)CC1C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857735 | |

| Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007310-57-7 | |

| Record name | 6-Hydroxybromantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007310577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Bromoanilino)tricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYBROMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IB3C583PR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.